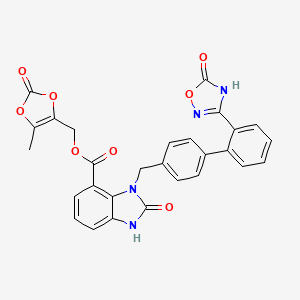
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 typically involves the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often involve reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogen-substituted benzodiazepines.
科学的研究の応用
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 has several applications in scientific research:
Chemistry: Used as a reference standard and in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 is unique due to its specific chemical structure, which includes a nitromethylene group and a fluorophenyl substituent
特性
分子式 |
C16H11ClFN3O2 |
|---|---|
分子量 |
332.72 g/mol |
IUPAC名 |
(2E)-7-chloro-5-(2-fluorophenyl)-2-(nitromethylidene)-1,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C16H11ClFN3O2/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)19-8-11(20-15)9-21(22)23/h1-7,9,20H,8H2/b11-9+/i11+1 |
InChIキー |
URZUOAKBDKORRD-HBBXWPOQSA-N |
異性体SMILES |
C1/[13C](=C\[N+](=O)[O-])/NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
正規SMILES |
C1C(=C[N+](=O)[O-])NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



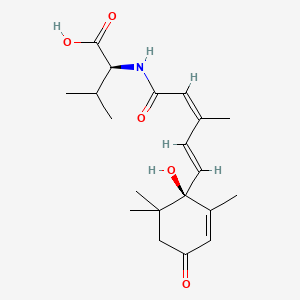
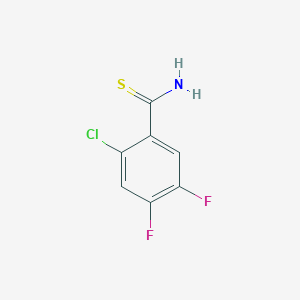
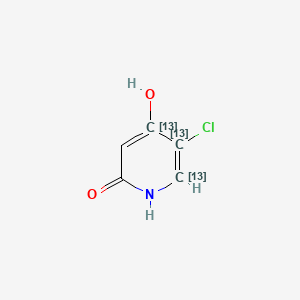

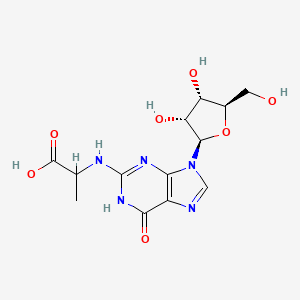
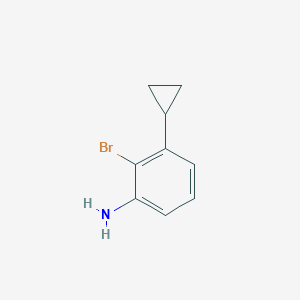

![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)
